molecular formula C9H8N2O2S B8584485 4-(1-methyl-1H-pyrazol-5-yl)-2-thiophenecarboxylic Acid

4-(1-methyl-1H-pyrazol-5-yl)-2-thiophenecarboxylic Acid

Cat. No. B8584485
M. Wt: 208.24 g/mol
InChI Key: KBABLYLTOIYKQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-methyl-1H-pyrazol-5-yl)-2-thiophenecarboxylic Acid is a useful research compound. Its molecular formula is C9H8N2O2S and its molecular weight is 208.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(1-methyl-1H-pyrazol-5-yl)-2-thiophenecarboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-methyl-1H-pyrazol-5-yl)-2-thiophenecarboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(1-methyl-1H-pyrazol-5-yl)-2-thiophenecarboxylic Acid

Molecular Formula

C9H8N2O2S

Molecular Weight

208.24 g/mol

IUPAC Name

4-(2-methylpyrazol-3-yl)thiophene-2-carboxylic acid

InChI

InChI=1S/C9H8N2O2S/c1-11-7(2-3-10-11)6-4-8(9(12)13)14-5-6/h2-5H,1H3,(H,12,13)

InChI Key

KBABLYLTOIYKQG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2=CSC(=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 4-bromo-2-thiophenecarboxylic acid (3.91 g, 18.9 mmol) in dioxane/H2O (4:1, 100 mL) was added Cs2CO3 (21.7 g, 66.6 mmol), tetrakistriphenylphosphine Pd(0) (1.1 g, 0.95 mmol) and 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (3.94 g, 18.94 mmol) [prepared according to the procedure of Preparation 7]. The reaction mixture was heated to 85° C. in a sealed tube for 12 hours and partitioned between H2O and CHCl3. The pH of the aqueous phase was adjusted to ˜3 with 6N HCl and washed several times with CHCl3. The combined organic fractions were dried (Na2SO4), concentrated under vacuum and used directly without further purification (2.84 g, 13.64 mmol, 72%): LC-MS (ES) m/z=209 (M+H)+.
Quantity
3.91 g
Type
reactant
Reaction Step One
Quantity
21.7 g
Type
reactant
Reaction Step One
Quantity
3.94 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 4-bromo-2-thiophenecarboxylic acid (1 g, 4.83 mmol) in dioxane/H2O (5:1, 16 mL) was added K2CO3 (2.7 g, 19 mmol), tetrakistriphenylphosphine Pd(0) (279 mg, 0.241 mmol) and 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-methyl-1H-pyrazole (1.2 g, 6.27 mmol). The reaction mixture was heated to 80° C. in a sealed tube for 2 h and additional tetrakistriphenylphosphine Pd(0) (279 mg, 0.241 mmol) and 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-methyl-1H-pyrazole (1.2 g, 6.27 mmol) were added. After 12 h, the reaction was partitioned between 6N NaOH and DCM. The pH of the aqueous phase was adjusted to ˜3 with 3M HCl and washed several times with DCM. The combined organic fractions were dried (Na2SO4), concentrated under vacuum and used directly without further purification (−1 g, quant.): LCMS (ES) m/z=209 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
279 mg
Type
catalyst
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of methyl 4-(1-methyl-1H-pyrazol-5-yl)-2-thiophenecarboxylate (3 g, 13.50 mmol) in 6N sodium hydroxide (22.50 ml, 135 mmol) and tetrahydrofuran (27.0 ml) was stirred in a sealed tube at 70° C. After 1 h, the solution was partitioned between H2O-DCM and the pH of the aqueous layer was adjusted to ˜3. The aqueous layer was washed several times with DCM and the combined organic fractions were dried over Na2SO4, concentrated affording 4-(1-methyl-1H-pyrazol-5-yl)-2-thiophenecarboxylic acid (2.8 g, 13.45 mmol, 100% yield) as a yellow solid which was used directly without further purification: LCMS (ES) m/e 209 (M+H)+.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
22.5 mL
Type
reactant
Reaction Step One
Quantity
27 mL
Type
solvent
Reaction Step One

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